molecular formula C5H6N4O B1280228 5-Aminopyrazine-2-carboxamide CAS No. 89323-09-1

5-Aminopyrazine-2-carboxamide

Cat. No. B1280228
CAS RN: 89323-09-1
M. Wt: 138.13 g/mol
InChI Key: JAVGJSUOZDZWBY-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-carboxamide is a chemical compound that has been the subject of various studies due to its potential biological activities. It serves as a scaffold for the development of pharmaceutical agents targeting a range of diseases. The compound's derivatives have shown remarkable antiavian influenza virus activity , and have been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum . Additionally, N-substituted derivatives of this compound have demonstrated antimycobacterial properties , and some have been evaluated for anti-infective properties, although with varying degrees of success .

Synthesis Analysis

The synthesis of this compound derivatives involves various routes. One study describes a new route to synthesize benzamide-based 5-aminopyrazoles, which are then used to create fused heterocycles with significant antiviral activities . Another approach involves the use of 5-Aminopyrazine-4-carboxamide as an alternative scaffold to create selective inhibitors for certain kinases . The synthesis of related compounds, such as N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, involves nucleophilic substitution with various non-aromatic amines . Additionally, a novel improved synthesis of 3-aminopyrazine-2-carboxylic acid, which is structurally related to this compound, has been reported, starting from pyrazine-2,3-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized using various analytical techniques. Mass spectroscopy, 1H NMR, IR spectroscopy, and X-ray analysis are commonly employed to confirm the structures of newly synthesized compounds . These techniques ensure the correct identification of the target compound and its derivatives, which is crucial for subsequent biological testing.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives are diverse and include reactions such as alkylation with alkyl halides, reaction with hydrazine, and nucleophilic substitution . These reactions are carefully designed to introduce specific functional groups that confer the desired biological activity to the final compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as lipophilicity, are important for their biological activity and are often calculated or measured during the characterization process . These properties can influence the compound's solubility, stability, and ability to interact with biological targets. Understanding these properties is essential for the rational design of new drugs based on the this compound scaffold.

Scientific Research Applications

Inhibitor Development

5-Aminopyrazole-4-carboxamide has been utilized as a scaffold for creating selective inhibitors of calcium-dependent protein kinase-1 in organisms like Toxoplasma gondii and Cryptosporidium parvum. Researchers developed compounds with low nanomolar inhibitory potencies against target enzymes, which also exhibited submicromolar activities in cell proliferation assays and were non-toxic to mammalian cells (Zhang et al., 2014).

Synthesis of Pteridin-4-ones

Research on 2-Aminopyrazine-3-carboxamide and its 5-bromo-derivative has led to the synthesis of various pteridin-4-ones and their derivatives, demonstrating the versatility of these compounds in chemical synthesis and the potential for diverse biological applications (Albert, 1979).

Anti-Infective Properties

A series of novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for in vitro anti-infective properties. Although they were not effective against certain mycobacterial strains, some compounds showed moderate antibacterial activity against Staphylococcus aureus and antiviral activity against influenza A viruses (Zítko et al., 2018).

Heterocyclization Reactions

Studies on heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides have revealed multiple possible directions for these reactions, leading to the formation of various compounds like pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides (Rudenko et al., 2011).

Synthesis of 4-Amino-Pyrazole Derivatives

The synthesis of amino-1-methyl-3-n-propylpyrazole-5-carboxamide from 2-pentanone has been described, showcasing an efficient synthesis route with significant yield improvement (Shen Zhi-qin, 2002).

Safety and Hazards

The safety information for 5-Aminopyrazine-2-carboxamide includes hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Aminopyrazine-2-carboxamide is a derivative of a previously reported inhibitor of human prolyl-tRNA synthetase . Prolyl-tRNA synthetase is an enzyme that plays a pivotal role in proteosynthesis, which is essential for the growth and survival of all cells .

Mode of Action

This compound works as a prodrug that undergoes biotransformation for the inhibition of virus RNA-dependent RNA polymerase . This interaction with its target leads to the inhibition of the enzyme’s function, thereby disrupting the synthesis of proteins necessary for the survival and replication of the pathogen .

Biochemical Pathways

The compound affects the proteosynthesis pathway by inhibiting the function of prolyl-tRNA synthetase . This enzyme is responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis . By inhibiting this enzyme, this compound disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of protein synthesis and the subsequent death of the pathogen .

Pharmacokinetics

It is known that the compound is a prodrug, meaning it undergoes biotransformation within the body to become an active drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.

Result of Action

The primary result of the action of this compound is the inhibition of protein synthesis in the pathogen, leading to its death . This is achieved through the compound’s inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis . The compound has shown high activity against mycobacteria, while its antibacterial and antifungal activity was minimal .

properties

IUPAC Name

5-aminopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVGJSUOZDZWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502954
Record name 5-Aminopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89323-09-1
Record name 5-Aminopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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